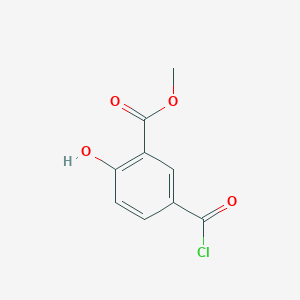
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate is an organic compound with a molecular formula of C9H7ClO4 It is a derivative of salicylic acid, where the hydroxyl group at the second position is retained, and the carboxyl group at the fifth position is converted to a chlorocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 2-hydroxybenzoate (methyl salicylate) using thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
Starting Material: Methyl 2-hydroxybenzoate
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
Product: this compound
This method ensures the selective chlorination at the fifth position, yielding the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The hydroxyl group at the second position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (e.g., pyridine), solvent (e.g., dichloromethane)
Reduction: Reducing agents (LiAlH4), solvent (e.g., ether)
Oxidation: Oxidizing agents (KMnO4), solvent (e.g., water)
Major Products Formed
Substitution: Amides, esters, thioesters
Reduction: Methyl 5-(hydroxymethyl)-2-hydroxybenzoate
Oxidation: Methyl 5-(chlorocarbonyl)-2-oxobenzoate
Scientific Research Applications
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential effects on biological systems, including its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl 5-(chlorocarbonyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, resulting in various biological effects. The hydroxyl group at the second position may also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate (Methyl Salicylate): Lacks the chlorocarbonyl group, primarily used as a flavoring agent and in topical analgesics.
Methyl 5-(hydroxymethyl)-2-hydroxybenzoate: Similar structure but with a hydroxymethyl group instead of a chlorocarbonyl group, used in different synthetic applications.
Methyl 5-(chlorocarbonyl)-2-oxobenzoate: An oxidized form, used in different chemical reactions.
Uniqueness
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate is unique due to the presence of both a chlorocarbonyl group and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
CAS No. |
89366-33-6 |
|---|---|
Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
methyl 5-carbonochloridoyl-2-hydroxybenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-4-5(8(10)12)2-3-7(6)11/h2-4,11H,1H3 |
InChI Key |
UDQJMKUYQSYZHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















